REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:17])[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1.S(=O)(=O)(O)O.[CH3:23]O>>[O:17]=[S:2]1(=[O:1])[CH2:3][CH2:4][N:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([O:13][CH3:23])=[O:12])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
O=S1(CCN(CC1)C=1C=C(C(=O)O)C=CC1)=O
|
Name
|
|
Quantity
|
2.53 mg
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum
|
Type
|
CUSTOM
|
Details
|
compound was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(CCN(CC1)C=1C=C(C(=O)OC)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.353 mmol | |
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |